molecular formula C23H25N3O2 B11004967 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide

Cat. No.: B11004967
M. Wt: 375.5 g/mol
InChI Key: DHJNRCFEWLOFKZ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, biology, and industry .

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 5-methyl-1H-indole-1-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of automated synthesis equipment and purification techniques such as column chromatography .

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide can be compared with other indole derivatives such as:

This compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C23H25N3O2/c1-17-6-7-21-18(16-17)8-11-25(21)13-10-23(27)24-20-4-3-5-22-19(20)9-12-26(22)14-15-28-2/h3-9,11-12,16H,10,13-15H2,1-2H3,(H,24,27)

InChI Key

DHJNRCFEWLOFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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